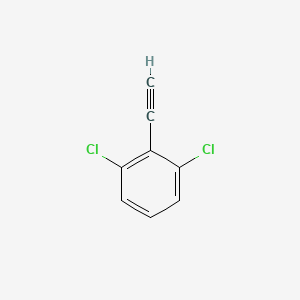

1,3-Dichloro-2-ethynylbenzene

描述

Contextualization of 1,3-Dichloro-2-ethynylbenzene within Contemporary Organic Chemistry Research

This compound is a halogenated terminal alkyne that has garnered considerable attention in contemporary organic chemistry. Its structure, featuring a reactive ethynyl (B1212043) group flanked by two chlorine atoms on a benzene (B151609) ring, provides a unique platform for a variety of chemical transformations. This substitution pattern makes it a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons, heterocyclic compounds, and materials with interesting electronic and optical properties. researchgate.netnih.gov Researchers are particularly interested in its ability to participate in coupling reactions and cyclization cascades, which open pathways to novel molecular frameworks. researchgate.netrsc.org

Historical Development of Ethynyl- and Dichlorobenzene Chemistry Relevant to this compound

The story of this compound is built upon the foundational discoveries in the chemistry of its parent structures: ethynylbenzene and dichlorobenzene. The discovery of benzene itself by Michael Faraday in 1825 and the subsequent elucidation of its cyclic structure laid the groundwork for aromatic chemistry. britannica.com Phenylacetylene (B144264), also known as ethynylbenzene, is a classic terminal alkyne and has been a subject of study for well over a century, with its reactivity being extensively explored. wikipedia.orgnih.gov

The dichlorobenzenes, existing as ortho, meta, and para isomers, were first described in the latter half of the 19th century. britannica.comwikipedia.org Their synthesis, typically through the chlorination of benzene or chlorobenzene, became a standard industrial process. britannica.comacs.org The use of dichlorobenzenes as solvents, insecticides, and chemical intermediates has been widespread. britannica.comnih.govtaylorandfrancis.com The convergence of these two areas of chemistry—the reactivity of the ethynyl group and the substitution patterns of dichlorobenzenes—paved the way for the development and utilization of more complex derivatives like this compound.

Current Academic Research Landscape and Identified Gaps in this compound Chemistry

The current research landscape for this compound is vibrant and focused on leveraging its unique reactivity. A significant area of investigation involves its use in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create larger, more complex aromatic systems. rsc.orgrsc.org Furthermore, its role as a precursor in the synthesis of nitrogen-containing heterocycles, like triazoles, is being actively explored for potential applications in medicinal chemistry and materials science. nih.gov

Despite the progress, there remain gaps in the understanding and application of this compound. While its use in building polycyclic systems is established, the exploration of its full potential in the synthesis of diverse heterocyclic scaffolds is still an area of active development. Further research is needed to uncover novel reaction pathways and to expand the library of accessible compounds derived from this versatile synthon.

Significance of this compound as a Chemical Synthon in Advanced Synthesis

The significance of this compound as a chemical synthon lies in its predictable and versatile reactivity. The terminal alkyne provides a handle for a wide array of transformations, including C-C and C-heteroatom bond formations. The two chlorine atoms not only influence the electronic properties of the alkyne but also offer additional sites for subsequent functionalization.

This trifunctional nature allows for a stepwise and controlled construction of complex molecules. For instance, the ethynyl group can undergo a Sonogashira coupling, and the resulting product can then be subjected to further reactions at the chlorinated positions. This modular approach is highly valuable in the synthesis of functional materials and complex organic molecules where precise control over the final structure is crucial. One notable application is in the synthesis of substituted polycyclic aromatic hydrocarbons, where this compound serves as a key building block in the construction of the core structure. rsc.org

Synthetic Routes and Reactions

The preparation of this compound is most commonly achieved through a two-step sequence starting from 2,6-dichlorobenzaldehyde. The aldehyde is first converted to the corresponding terminal alkyne via the Bestmann-Ohira reagent, which is dimethyl(1-diazo-2-oxopropyl)phosphonate. rsc.org Another reported method involves the flash vacuum pyrolysis of 2,6-dichlorophenyl propiolate. chim.it A common synthetic route starts from 1,3-dichloro-2-iodobenzene (B150626), which undergoes a Sonogashira coupling with a protected acetylene (B1199291) source, followed by deprotection. rsc.orgamazonaws.com

Once synthesized, this compound is a versatile substrate for a variety of organic reactions. A key reaction is the palladium-catalyzed Sonogashira coupling with aryl halides to form substituted diarylacetylenes. rsc.org It can also participate in cycloaddition reactions. For example, its reaction with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a copper catalyst yields 4-(2,6-dichlorophenyl)-1,2,3-triazole. nih.gov

Below is a table summarizing some of the key reactions involving this compound.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Sonogashira Coupling | 1-chloro-2-iodobenzene, Pd(PPh₃)₄, CuI, triethylamine (B128534) | 1,3-Dichloro-2-((2-chlorophenyl)ethynyl)benzene | rsc.org |

| Cycloaddition | Trimethylsilyl azide (TMSN₃), CuI, DMF/MeOH | 4-(2,6-Dichlorophenyl)-1,2,3-triazole | nih.gov |

| Homocoupling | Copper(II) salts | 1,4-Bis(2,6-dichlorophenyl)buta-1,3-diyne | amazonaws.com |

| Synthesis from Iodide | 1,3-dichloro-2-iodobenzene, trimethylsilylacetylene, Pd(PPh₃)₄, CuI, toluene, diisopropylamine, then CsF, methanol | This compound | amazonaws.com |

| Synthesis from Aldehyde | 2,6-dichlorobenzaldehyde, dimethyl(1-diazo-2-oxopropyl)phosphonate, potassium carbonate, methanol | This compound | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZVWRBXABOVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301884 | |

| Record name | Benzene, 1,3-dichloro-2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-25-3 | |

| Record name | Benzene, 1,3-dichloro-2-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dichloro 2 Ethynylbenzene

Established Synthetic Pathways to 1,3-Dichloro-2-ethynylbenzene

The traditional synthesis of this compound relies on several robust and well-documented chemical transformations. These methods primarily involve the introduction of the ethynyl (B1212043) group onto a pre-functionalized dichlorobenzene core or the halogenation of an ethynylbenzene precursor.

Ethynylation Reactions of Dichlorobenzene Precursors

The direct ethynylation of 1,3-dichlorobenzene (B1664543) at the 2-position is a challenging transformation due to the electronic deactivation of the ring and potential steric hindrance. A more common approach involves using a dichlorobenzene derivative that is pre-activated for the introduction of an acetylene (B1199291) moiety. For instance, a di-chlorinated aryl halide, such as 1,3-dichloro-2-iodobenzene (B150626), can serve as a suitable precursor for subsequent ethynylation reactions. The key step is the formation of a C-C bond between the C2 position of the dichlorobenzene ring and an acetylene source.

Halogenation of Ethynylbenzene Derivatives to Yield this compound

An alternative synthetic approach involves the regioselective halogenation of an ethynylbenzene derivative. This pathway would start with a molecule like 2-ethynylphenol (B1266645) or a related compound, where the directing effects of the substituents guide the incoming chlorine atoms to the desired positions. Subsequent removal or conversion of the directing group would yield the final product. However, achieving precise regioselectivity to obtain the 1,3-dichloro substitution pattern without side reactions on the ethynyl group can be complex and often requires multi-step procedures.

Palladium-Catalyzed Cross-Coupling Approaches for this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.orgwikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org For the synthesis of this compound, an aryl halide (e.g., a tri-halogenated benzene) is coupled with a terminal alkyne. The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.org

The Sonogashira coupling is a premier method for the synthesis of arylalkynes and is particularly well-suited for preparing this compound. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org

The synthesis can be achieved by coupling a terminal alkyne, often a protected version like (trimethylsilyl)acetylene (TMSA), with a suitable di- or tri-halogenated benzene (B151609). harvard.edu For example, reacting 1,2,3-trichlorobenzene (B84244) or 1,3-dichloro-2-iodobenzene with an acetylene source under Sonogashira conditions can yield the target molecule. The reactivity of halogens in Sonogashira coupling typically follows the order I > Br > Cl, allowing for selective coupling at a more reactive site if a mixed-halogenated substrate is used. wikipedia.org

Key components of the Sonogashira reaction include:

Palladium Catalyst : Complexes such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly used. libretexts.org

Copper(I) Co-catalyst : Typically CuI, which facilitates the formation of a copper acetylide intermediate. libretexts.org

Base : An amine base like triethylamine (B128534) or piperidine (B6355638) is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. scispace.com

Solvent : Anhydrous and anaerobic conditions are often required, though newer methods have been developed that are less restrictive. organic-chemistry.org

A representative reaction scheme is the coupling of a halogenated precursor with a silyl-protected alkyne, followed by deprotection.

Table 1: Representative Sonogashira Reaction Components

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1,3-Dichloro-2-iodobenzene | Electrophilic partner |

| Alkyne | (Trimethylsilyl)acetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates alkyne activation |

| Base | Triethylamine (TEA) | Alkyne deprotonation and acid scavenger |

Novel and Emerging Synthetic Routes to this compound

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. These emerging routes often aim to reduce the number of synthetic steps, minimize waste, and avoid harsh reaction conditions.

One-Pot Synthetic Strategies for this compound

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dichlorobenzene |

| 2-ethynylphenol |

| 1,3-dichloro-2-iodobenzene |

| 1,2,3-trichlorobenzene |

| (trimethylsilyl)acetylene |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| Copper(I) iodide |

| Triethylamine |

| Piperidine |

| Tetrahydrofuran |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in Key strategies include the use of safer solvents, catalytic reactions, and alternative energy sources. rasayanjournal.co.inmdpi.com

For the synthesis of ethynylbenzene derivatives, sustainable methods often focus on improving the efficiency of cross-coupling reactions, such as the Sonogashira coupling. nih.gov This can involve the use of highly efficient catalysts that can operate under milder conditions, in greener solvents like water or bio-derived solvents, and at lower catalyst loadings. nih.govorganic-chemistry.org For instance, developments in copper-free Sonogashira reactions reduce the environmental impact associated with copper waste. nih.gov Furthermore, microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

| Green Chemistry Principle | Application in Ethynylbenzene Synthesis | Benefit |

| Catalysis | Use of highly active palladium complexes and recyclable catalysts. rasayanjournal.co.in | Reduces waste and allows for reactions under milder conditions. |

| Safer Solvents | Employing water, ionic liquids, or bio-derived solvents like dimethylisosorbide (DMI). mdpi.comorganic-chemistry.org | Minimizes the use and generation of hazardous substances. |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). mdpi.com | Drastically reduces reaction times and energy consumption. |

| Atom Economy | Multicomponent reactions (MCRs) that incorporate most of the atoms from the reactants into the final product. rasayanjournal.co.in | Maximizes the efficiency of the synthetic route and reduces byproduct formation. |

Mechanochemical Synthesis of Ethynylbenzene Derivatives, with Implications for this compound

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents a significant advancement in green synthesis. rasayanjournal.co.in This solvent-free approach can lead to the formation of products with high yields and purity, often without the need for traditional purification methods like column chromatography. mdpi.com While specific studies on the mechanochemical synthesis of this compound are not prevalent, the successful application of this technique to other N-substituted amines and heterocyclic compounds suggests its potential applicability. rasayanjournal.co.inmdpi.com The advantages of this method include short reaction times at room temperature and benign reaction conditions. mdpi.com

Pyrolytic Reactions Leading to this compound Formation

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can lead to the formation of various aromatic compounds. tandfonline.comwikipedia.org The pyrolysis of chlorinated hydrocarbons, such as tetrachloroethylene, has been shown to produce chlorinated aromatic species. tandfonline.com While not a targeted synthetic method for this compound, its formation as a byproduct in high-temperature industrial processes involving chlorinated precursors is plausible. Studies on the pyrolysis of chlorobenzenes have demonstrated the formation of polychlorinated biphenyls (PCBs), indicating that complex condensation and rearrangement reactions occur at high temperatures. nih.govresearchgate.net The formation of acetylenic species during the pyrolysis of compounds like ethylene (B1197577) is also well-documented. tandfonline.com Therefore, under specific pyrolytic conditions, precursors containing both chlorine and ethynyl functionalities or their precursors could potentially lead to the formation of this compound.

| Precursor | Pyrolysis Conditions | Potential Products |

| Tetrachloroethylene | 300-1050°C in Helium tandfonline.com | Perchlorinated olefins and aromatic species, including hexachlorobenzene. tandfonline.com |

| Chlorobenzenes | HCl atmosphere nih.govresearchgate.net | Polychlorinated biphenyls (PCBs). nih.govresearchgate.net |

| Ethylene | High temperatures tandfonline.com | Acetylene and other aromatic species. tandfonline.com |

Optimization of Synthetic Parameters for this compound Production in Research

The synthesis of this compound in a research setting typically relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. The optimization of various parameters is crucial for achieving high yields and purity.

Ligand Effects in Catalytic Synthesis of this compound

The choice of ligand coordinated to the palladium catalyst is a critical factor in the efficiency of the Sonogashira coupling. libretexts.org Ligands play a crucial role in stabilizing the palladium center, influencing the rate of oxidative addition, and facilitating the reductive elimination step. libretexts.orgwikipedia.org

Electron-rich and Bulky Ligands: Phosphine (B1218219) ligands with electron-donating groups and significant steric bulk can enhance catalytic activity. libretexts.org Electron-rich ligands increase the rate of oxidative addition of the aryl halide to the palladium center, while bulky ligands can promote the dissociation of the active catalyst. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands in Sonogashira couplings due to their strong σ-donating capabilities, which contribute to the stabilization and activation of the palladium precatalyst. wikipedia.org

Nitrogen-based Ligands: Pyridine and pyrimidine-based ligands have also been successfully employed in palladium-catalyzed Sonogashira reactions. wikipedia.org

| Ligand Type | Example | Key Feature | Impact on Reaction |

| Phosphines | Triphenylphosphine (PPh₃), X-Phos | Commonly used, but electron-rich and bulky variants show higher activity. nih.govlibretexts.org | Can increase reaction rates and efficiency. libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type precatalysts | Strong σ-donors, stable. citycollegekolkata.org | High catalytic efficiency at low loadings, air and moisture stable. citycollegekolkata.org |

| Nitrogen Ligands | Dipyrimidyl-palladium complex | Good complexation with palladium. wikipedia.org | Effective in copper-free couplings. wikipedia.org |

Solvent and Temperature Influence on this compound Synthesis

The selection of solvent and reaction temperature profoundly impacts the rate, yield, and selectivity of the Sonogashira coupling. lucp.net Solvents can affect the solubility of reactants and catalysts, as well as the stability and activity of the catalytic species. lucp.net

Solvent Polarity: The polarity of the solvent can influence the reaction rate. For example, polar aprotic solvents like DMF may accelerate the reaction compared to non-polar solvents like toluene, although this can sometimes lead to lower selectivity. lucp.net In some cases, non-polar solvents have been found to give better yields by preventing the displacement of essential ligands from the palladium complex. lucp.net

Temperature: While the Sonogashira reaction can often be carried out at room temperature, particularly with highly reactive aryl iodides, less reactive substrates like aryl chlorides typically require elevated temperatures to achieve reasonable reaction rates. nih.govwikipedia.org However, higher temperatures can also lead to an increase in side reactions, such as homocoupling of the alkyne (Glaser coupling), especially in the presence of copper co-catalysts. wikipedia.org

| Parameter | Effect on Sonogashira Coupling | Research Findings |

| Solvent | Influences reaction rate, selectivity, and catalyst stability. lucp.net | DMF can increase reaction rate but may decrease selectivity compared to toluene. lucp.net The use of green solvents like 2-MeTHF is being explored for amine-free and copper-free reactions at room temperature. nih.gov |

| Temperature | Affects reaction kinetics and the formation of byproducts. | Room temperature is feasible for reactive substrates, while higher temperatures are often needed for less reactive ones like aryl chlorides. nih.govwikipedia.org Increasing temperature can sometimes allow for lower catalyst loadings. nih.gov |

Isolation and Purification Methodologies in Academic Synthesis of this compound

After the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity for subsequent applications. Common laboratory techniques include:

Workup: The initial workup procedure typically involves quenching the reaction and separating the organic phase from the aqueous phase. This may include washing with acidic or basic solutions to remove unreacted starting materials and byproducts. orgsyn.org

Filtration: The reaction mixture is often filtered through a pad of a filter aid like Celite to remove the solid catalyst residues. orgsyn.org

Chromatography: Silica gel column chromatography is a widely used method for purifying organic compounds. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differing polarities. orgsyn.org

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent pair can be a highly effective purification technique. This method relies on the principle that the desired compound is soluble in a hot solvent but less soluble at colder temperatures, while impurities remain either soluble or insoluble at all temperatures. ijddr.in

| Purification Step | Description | Purpose |

| Aqueous Workup | Washing the reaction mixture with aqueous solutions (e.g., HCl, NaOH, brine). orgsyn.org | To remove inorganic salts, unreacted bases/acids, and polar impurities. |

| Filtration | Passing the crude product solution through a filter medium. orgsyn.org | To remove solid catalysts and other insoluble materials. |

| Silica Gel Chromatography | Separation of components on a stationary phase (silica gel) using a mobile phase (solvent). orgsyn.org | To isolate the target compound from byproducts and unreacted starting materials with different polarities. |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure product to crystallize. ijddr.in | To obtain a highly pure crystalline solid product. |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dichloro 2 Ethynylbenzene

Reactions Involving the Ethynyl (B1212043) Group of 1,3-Dichloro-2-ethynylbenzene

The ethynyl group is the primary site of reactivity for many addition and cycloaddition reactions. The presence of the electron-withdrawing 2,6-dichlorophenyl group significantly influences the electronic properties of the alkyne, rendering it more electrophilic than typical alkynes and thus highly susceptible to nucleophilic attack.

Cycloaddition reactions provide a powerful method for constructing cyclic and heterocyclic systems. The electron-deficient nature of the alkyne in this compound makes it an excellent partner in various cycloaddition processes.

Diels-Alder Reaction: In the context of the [4+2] Diels-Alder cycloaddition, this compound would act as the dienophile. Its reactivity is enhanced by the electron-withdrawing nature of the dichlorophenyl substituent. The reaction involves a conjugated diene attacking the alkyne to form a substituted cyclohexadiene derivative. While specific examples with this compound are not prevalent in the literature, its characteristics suggest it would be a competent dienophile.

[3+2] Cycloadditions and Click Chemistry: The Huisgen 1,3-dipolar cycloaddition is a prominent reaction for alkynes. A highly efficient, copper-catalyzed version of this reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups.

Research has demonstrated the successful synthesis of 4-(2,6-Dichlorophenyl)-1,2,3-triazole using this compound. In this transformation, the terminal alkyne reacts with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a copper(I) iodide catalyst to yield the corresponding triazole. chemistrysteps.comacs.org This reaction exemplifies the utility of this compound as a building block in click chemistry for creating highly functionalized heterocyclic compounds. chemistrysteps.com

| Alkyne Substrate | Azide Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Trimethylsilyl azide (TMSN₃) | CuI, DMF:MeOH (9:1), 100 °C | 4-(2,6-Dichlorophenyl)-1,2,3-triazole | 75% | chemistrysteps.comacs.org |

Hydration: The addition of water across the triple bond of an alkyne can be catalyzed by acid and mercury(II) salts or proceed via a hydroboration-oxidation sequence.

Acid-Catalyzed Hydration (Markovnikov Addition): In the presence of aqueous acid (like H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, hydration of a terminal alkyne typically follows Markovnikov's rule. chemistrysteps.com The initial addition of water leads to an enol intermediate where the hydroxyl group is on the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form. For this compound, this would result in the formation of 1-(2,6-dichlorophenyl)ethan-1-one. libretexts.orglibretexts.org

Hydroboration-Oxidation (Anti-Markovnikov Addition): A complementary method involves the reaction with a borane (B79455) reagent (e.g., BH₃ or a bulky borane like 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution. jove.com This sequence results in anti-Markovnikov addition, where the hydroxyl group adds to the terminal, less substituted carbon of the alkyne. libretexts.org The resulting enol tautomerizes to an aldehyde. For this compound, this pathway would yield (2,6-dichlorophenyl)acetaldehyde. jove.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes also follows predictable regioselectivity.

Markovnikov Addition: The reaction of this compound with one equivalent of HX is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon, which is stabilized by the adjacent aromatic ring. chemistrysteps.comlibretexts.org Addition of a second equivalent of HX would lead to a geminal dihalide, with both halogen atoms on the same carbon. jove.com

Anti-Markovnikov Addition: In the specific case of HBr, the addition can be reversed to an anti-Markovnikov outcome if the reaction is carried out in the presence of radical initiators like peroxides (ROOR). chemistrysteps.comlibretexts.org This would place the bromine atom on the terminal carbon of the original alkyne. libretexts.org

Nucleophilic Additions: The sp-hybridized carbons of an alkyne are inherently electrophilic. This character is significantly amplified in this compound due to the strong inductive electron-withdrawing effect of the dichlorophenyl group. Consequently, the ethynyl group is highly activated towards nucleophilic conjugate addition (Michael addition). libretexts.orgacs.org Soft nucleophiles such as thiols, amines, and phosphines can add across the triple bond, with the nucleophile typically attacking the terminal carbon. acs.orgbham.ac.uk

Electrophilic Additions: Conversely, the electron-deficient nature of the aromatic ring deactivates the alkyne towards traditional electrophilic addition. wikipedia.org While reactions with strong electrophiles are possible, they are generally slower compared to electron-rich alkynes. When electrophilic addition does occur, the regioselectivity is governed by the formation of the most stable carbocation intermediate. chemicalforums.com For phenylacetylenes, the positive charge is preferentially located on the carbon adjacent to the phenyl ring, where it can be stabilized by resonance. rsc.org Thus, the electrophile (E⁺) would add to the terminal carbon, and the nucleophile (Nu⁻) would add to the internal carbon. lasalle.edu

Phenylacetylenes are known to undergo polymerization to form poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties. The polymerization can be initiated by various transition metal catalysts, with rhodium(I) complexes being particularly effective for producing highly stereoregular polymers. rsc.org

For phenylacetylenes bearing electron-withdrawing substituents, rhodium-based catalysts have been shown to facilitate polymerization. rsc.org It is expected that this compound could undergo a similar polymerization process. The reaction would proceed via the coordination and insertion of the alkyne monomers into the metal-catalyst center, leading to the formation of a long-chain polymer with a polyene backbone and pendant 2,6-dichlorophenyl groups. The resulting polymer, poly(this compound), would be a highly substituted, conjugated material. Oligomerization, the formation of shorter-chain polymers, can also occur, often under similar conditions but with controlled stoichiometry or reaction times.

Reactions Involving the Aromatic Ring and Chlorine Substituents of this compound

While the ethynyl group is highly reactive, the aromatic ring can also participate in chemical transformations, primarily through the substitution of its chlorine atoms.

Aryl halides are typically resistant to nucleophilic substitution. However, the reaction, known as nucleophilic aromatic substitution (SₙAr), can proceed if the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.orgck12.org These groups make the ring electron-poor and thus more susceptible to attack by a nucleophile. masterorganicchemistry.com

The ethynyl group is considered to be an electron-withdrawing group. Therefore, it is expected to activate the two chlorine atoms on the ring of this compound towards SₙAr. The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing a chlorine atom, temporarily breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge, a process aided by the electron-withdrawing ethynyl group. libretexts.org In a subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

| Substrate | Nucleophile (Nu⁻) | Plausible Product(s) | Mechanism |

|---|---|---|---|

| This compound | ⁻OH (Hydroxide) | 2-Chloro-6-ethynylphenol | Addition-Elimination (SₙAr) |

| ⁻OR (Alkoxide) | 1-Alkoxy-3-chloro-2-ethynylbenzene |

Electrophilic Aromatic Substitution on this compound

The reactivity of this compound in electrophilic aromatic substitution is governed by the directing effects of its substituents. The two chlorine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). vanderbilt.edulibretexts.org This deactivation stems from their electron-withdrawing inductive effect. However, they are also ortho-, para-directors due to the ability of their lone pairs of electrons to donate into the aromatic ring through resonance. vanderbilt.edulibretexts.org

The ethynyl group is also considered a deactivating group. Therefore, the positions for electrophilic attack on the this compound ring are influenced by the combined effects of these three substituents. The positions ortho and para to the chlorine atoms are electronically favored for substitution. vanderbilt.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For a substituted benzene ring like this compound, the regioselectivity of these reactions would be determined by the positions most activated (or least deactivated) by the collective influence of the chloro and ethynyl groups.

Cross-Coupling Reactions Utilizing Halogen Atoms of this compound (e.g., Suzuki, Negishi)

The chlorine atoms in this compound serve as reactive sites for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. harvard.edumdpi.com In the case of this compound, the chlorine atoms can be sequentially or selectively replaced. The relative reactivity of the chlorine atoms can be influenced by steric and electronic factors, as well as the reaction conditions. nih.gov

A general representation of a Suzuki coupling reaction involving this compound is shown below:

Reaction Scheme:

this compound + R-B(OH)₂ --(Pd catalyst, base)--> Monosubstituted or Disubstituted product

The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. semanticscholar.org

Negishi Coupling:

The Negishi coupling is another powerful cross-coupling reaction that utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, Negishi coupling offers a pathway to introduce a variety of organic groups at the positions of the chlorine atoms.

Reaction Scheme:

this compound + R-ZnX --(Pd or Ni catalyst)--> Monosubstituted or Disubstituted product

The reactivity of aryl chlorides in Negishi coupling can be enhanced by the use of specific palladium catalysts, such as those with bulky phosphine (B1218219) ligands. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki Coupling | Organoboron (e.g., boronic acids) | Palladium | High versatility, non-toxic boron reagents. harvard.edumdpi.com |

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.org |

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions are powerful synthetic strategies that involve multiple bond-forming events occurring in a single operation, without the isolation of intermediates. 20.210.105 These reactions offer significant advantages in terms of efficiency and atom economy. 20.210.105

The presence of both an ethynyl group and two reactive halogen atoms in this compound makes it a suitable substrate for designing tandem or cascade reaction sequences. For instance, a reaction could be initiated at the ethynyl group, followed by an intramolecular cyclization involving one of the chloro-substituted positions. Alternatively, a cross-coupling reaction at one chlorine atom could be followed by a subsequent reaction involving the other chlorine and the ethynyl group.

An example of a cascade process could involve an initial coupling reaction followed by an intramolecular cyclization, leading to the formation of complex polycyclic aromatic systems. The specific design of such a cascade would depend on the chosen reagents and reaction conditions.

Mechanistic Studies of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Kinetic and Thermodynamic Aspects of Reactions with this compound

Kinetic studies would focus on determining the rates of reactions, such as cross-coupling or electrophilic substitution, involving this compound. These studies would help in understanding the factors that influence the reaction speed, such as catalyst concentration, temperature, and the nature of the reactants.

Identification of Intermediates in Reactions of this compound

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. In palladium-catalyzed cross-coupling reactions of this compound, key intermediates would include:

Oxidative Addition Complex: A palladium(II) species formed by the insertion of the palladium(0) catalyst into one of the C-Cl bonds. harvard.edu

Transmetalation Intermediate: Formed after the organometallic reagent (e.g., organoboron or organozinc) transfers its organic group to the palladium center. harvard.edu

Reductive Elimination Precursor: A palladium(II) complex from which the final coupled product is eliminated, regenerating the palladium(0) catalyst. harvard.edu

Spectroscopic techniques such as NMR and mass spectrometry are often employed to detect and characterize these transient species.

Isotopic Labeling Studies in this compound Reactivity

Isotopic labeling is a powerful tool for tracing the fate of atoms and bonds during a chemical reaction, providing detailed mechanistic insights. For reactions involving this compound, isotopic labeling could be used to:

Determine the mechanism of bond cleavage and formation. For example, using a deuterated ethynyl group could help to understand its involvement in certain reaction pathways.

Distinguish between different possible reaction pathways.

Probe the nature of transition states.

For instance, in a study of a palladium-catalyzed reaction, labeling one of the chlorine atoms with a heavier isotope could help to determine if there is a kinetic isotope effect, providing information about the rate-determining step of the reaction.

Application of 1,3 Dichloro 2 Ethynylbenzene As a Synthetic Building Block

Role of 1,3-Dichloro-2-ethynylbenzene in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science, and nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals. nih.govmsesupplies.com this compound provides a robust starting point for creating these valuable structures.

The terminal alkyne of this compound is perfectly suited for participation in 1,3-dipolar cycloaddition reactions, one of the most powerful methods for synthesizing five-membered heterocycles. beilstein-journals.org The reaction with organic azides is a prime example, leading to the formation of 1,2,3-triazoles. This transformation, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and high yields. organic-chemistry.orgnih.gov

When this compound is reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, it regioselectively yields 1,4-disubstituted 1,2,3-triazoles. The resulting product incorporates the 2,6-dichlorophenyl group at the 4-position of the triazole ring. This method's reliability allows for the synthesis of a diverse library of triazole derivatives by simply varying the substituent on the organic azide. mdpi.comnih.gov

Table 1: Representative Synthesis of 1,2,3-Triazoles via CuAAC Reaction

| Entry | Alkyne | Azide | Product | Catalyst | Yield |

| 1 | This compound | Benzyl azide | 1-benzyl-4-(2,6-dichlorophenyl)-1H-1,2,3-triazole | Copper(I) salt | High |

| 2 | This compound | Phenyl azide | 4-(2,6-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole | Copper(I) salt | High |

| 3 | This compound | Tosyl azide | 4-(2,6-dichlorophenyl)-1-tosyl-1H-1,2,3-triazole | Copper(I) salt | Moderate to High |

This table is illustrative of the general, well-established CuAAC reaction as applied to this compound.

The versatility of the ethynyl (B1212043) group extends to the synthesis of heterocycles containing oxygen and sulfur. While direct cycloadditions are less common than for nitrogen heterocycles, various cyclization and addition strategies can be employed.

For the synthesis of sulfur-containing heterocycles, the ethynyl group can undergo reactions with sulfur-based nucleophiles. For instance, reaction with hydrogen sulfide (B99878) or its synthetic equivalents can lead to the formation of thiophenes, although this often requires specific catalysts and conditions to control regioselectivity. More complex, multi-step sequences can also be envisioned where the alkyne is first transformed into an intermediate that is more amenable to cyclization with a sulfur-containing reagent. mdpi.com The development of new methods for creating sulfur-containing rings is an active area of research, driven by the presence of these motifs in many pharmaceuticals. nih.govdigitellinc.com

Similarly, oxygen-containing heterocycles such as furans or pyrans can be synthesized, typically through more elaborate pathways. One potential strategy involves the hydration of the alkyne to form a ketone intermediate, which can then undergo condensation and cyclization reactions to form the desired oxygen heterocycle.

Utilization of this compound in Complex Organic Molecule Synthesis

The unique substitution pattern of this compound makes it a strategic precursor for building larger, more complex molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of two or more fused benzene (B151609) rings. researchgate.net They are of significant interest in materials science and electronics. This compound can serve as a key component in annulation strategies to construct PAHs. The ethynyl group can participate in cycloaddition or cyclization reactions to form a new ring, while the chloro groups can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to build additional aromatic rings onto the initial benzene core. rsc.org

A hypothetical synthetic route could involve a Sonogashira coupling of the ethynyl group with an aryl halide, followed by an intramolecular cyclization reaction to form a new fused ring system. This approach allows for the controlled, stepwise construction of complex PAHs. wvu.edunih.gov

The combination of a rigid phenyl ring and a linear ethynyl group makes this compound an excellent building block for creating larger, well-defined organic scaffolds. Through reactions like Sonogashira coupling, multiple units of this compound can be linked together or with other aromatic units to create conjugated oligomers and polymers. These materials are investigated for their potential applications in electronics and optics. The chlorine atoms offer further points for modification, allowing for the fine-tuning of the material's properties or for its attachment to surfaces or other molecules.

Development of Novel Organic Reagents and Ligands from this compound

The reactivity of this compound also allows for its conversion into specialized reagents and ligands for catalysis and organic synthesis. nih.gov For example, the ethynyl group can be deprotonated to form a lithium or magnesium acetylide. This organometallic intermediate is a powerful nucleophile that can be used to introduce the 2,6-dichlorophenylacetylide group into other molecules, a key step in the synthesis of more complex targets.

Furthermore, the molecule can be elaborated into sophisticated ligands for transition metal catalysis. By reacting the ethynyl group to introduce coordinating atoms like phosphorus or nitrogen, it is possible to synthesize bidentate or pincer-type ligands. The bulky 2,6-dichlorophenyl group can provide steric hindrance around the metal center, which can be used to control the selectivity and activity of the catalyst in various chemical transformations.

Role in Material Chemistry Precursors

This compound is a key intermediate in the development of precursors for advanced materials. Its chemical structure, featuring a reactive ethynyl group (-C≡CH) and a dichlorinated benzene ring, allows for a range of specific chemical transformations. These reactions are fundamental to constructing larger, more complex molecules tailored for specialized applications. The focus here is on the chemical reactions and the resulting molecular structures, rather than the physical properties of the final materials.

Monomers for Controlled Polymerization to Functional Pre-polymers

The terminal alkyne functionality of this compound makes it a suitable monomer for various controlled polymerization reactions. These processes leverage the reactivity of the carbon-carbon triple bond to form well-defined oligomeric and polymeric chains, which serve as functional pre-polymers. These pre-polymers are soluble intermediates that can be processed before being converted into final, often insoluble, cross-linked materials.

The table below summarizes representative catalyst systems used for the polymerization of diethynylarenes, a class of compounds to which this compound belongs.

| Catalyst System | Polymerization Type | Resulting Pre-polymer Structure |

| Rhodium catalysts (e.g., [Rh(cod)acac]) | Addition Polymerization | Insoluble microporous polymers |

| Cobalt halide complexes (e.g., [(RO)₃P]ₙ·CoHal₂) | Polycyclotrimerization | Cross-linked polyphenylenes |

| Al(i-C₄H₉)₃-TiCl₄ | Ziegler-Natta type | Polyene chains |

Data compiled from multiple sources discussing diethynylarene polymerization. nih.gov

Chemical Scaffolds for Optoelectronic Precursors

In the field of optoelectronics, this compound serves as a fundamental chemical scaffold for building larger conjugated molecules that are precursors to active materials. The key to this application lies in the ability of the ethynyl group to participate in carbon-carbon bond-forming cross-coupling reactions, most notably the Sonogashira coupling reaction. mdpi.com

The Sonogashira coupling provides a powerful method for linking the ethynyl group of this compound with aryl or vinyl halides. mdpi.com This reaction, typically catalyzed by a combination of palladium and copper complexes, results in the formation of a new carbon-carbon single bond between the alkyne carbon and the aryl/vinyl carbon. By reacting this compound with various halogenated aromatic or heteroaromatic compounds, chemists can systematically construct extended π-conjugated systems. These elongated molecules are the direct chemical precursors to materials used in optoelectronic devices. The dichloro-substituents on the benzene ring can be used to tune the electronic properties of the resulting scaffold or to provide reactive handles for subsequent chemical modifications.

The following table illustrates the general scheme of a Sonogashira coupling reaction using this compound as a building block.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product (Optoelectronic Precursor Scaffold) |

| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 1,3-Dichloro-2-(arylethynyl)benzene |

| This compound | Vinyl Halide (R-CH=CH-X) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 1,3-Dichloro-2-(vinylethynyl)benzene |

| Aryl dihalide (X-Ar-X) | 2 equivalents of this compound | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Ar-[ethynyl-(2,6-dichlorophenyl)]₂ |

This synthetic strategy allows for the precise design and synthesis of molecular wires and other conjugated structures that form the basis of organic electronic materials.

Theoretical and Computational Investigations of 1,3 Dichloro 2 Ethynylbenzene and Its Derivatives

Quantum Chemical Calculations on 1,3-Dichloro-2-ethynylbenzene

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic makeup of molecules. For this compound, these calculations can reveal the distribution of electrons, the nature of its chemical bonds, and its potential for chemical reactivity.

The electronic structure of this compound is characterized by a combination of the aromatic benzene (B151609) ring, the linear ethynyl (B1212043) group, and the electron-withdrawing chloro substituents. An analysis of its bonding would involve examining the hybridization of the carbon atoms—sp² hybridization in the benzene ring and sp hybridization in the ethynyl group. The chlorine atoms, being highly electronegative, influence the electron density distribution across the molecule, which can be quantified through computational methods.

Table 1: Hypothetical Calculated Bond Lengths and Angles for this compound

| Parameter | Value |

|---|---|

| C-C (aromatic) | ~1.40 Å |

| C-H (aromatic) | ~1.08 Å |

| C-Cl | ~1.74 Å |

| C≡C | ~1.21 Å |

| C-C (ring-ethynyl) | ~1.43 Å |

| C-H (ethynyl) | ~1.06 Å |

| ∠C-C-C (aromatic) | ~120° |

| ∠C-C-Cl | ~120° |

| ∠C-C≡C | ~120° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is crucial for understanding chemical reactivity. brsnc.in The reactivity of this compound can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is likely to be a π-orbital associated with the benzene ring and the ethynyl group, while the LUMO is expected to be a π*-antibonding orbital. The electron-withdrawing nature of the chlorine atoms would likely lower the energy of both the HOMO and LUMO compared to unsubstituted ethynylbenzene.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and, particularly, the reaction mechanisms of molecules. mdpi.com DFT studies can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the factors that control reactivity and selectivity.

A key application of DFT is the calculation of transition state structures and their corresponding activation energies. This allows for a detailed understanding of the energy barriers that must be overcome during a chemical reaction. For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, DFT can be used to map out the potential energy surface connecting reactants, transition states, and products.

For instance, in a hypothetical 1,3-dipolar cycloaddition reaction, DFT calculations could identify the transition state structure, revealing the extent of bond formation and breaking at the point of highest energy. The calculated activation energy would provide a quantitative measure of the reaction rate.

DFT can also be used to predict the reactivity and selectivity of chemical transformations. researchgate.net By comparing the activation energies of different possible reaction pathways, researchers can determine which products are most likely to form. For this compound, which has multiple potential reactive sites (the ethynyl group and the aromatic ring), DFT could predict whether a reagent would preferentially attack one site over another.

For example, in an electrophilic aromatic substitution reaction, DFT calculations could determine the relative stability of the intermediate carbocations formed by attack at different positions on the benzene ring, thereby predicting the regioselectivity of the reaction. Similarly, for reactions involving the ethynyl group, DFT could predict the stereoselectivity of addition reactions.

Molecular Dynamics Simulations of this compound in Reaction Environments

While quantum chemical calculations and DFT are excellent for studying the properties of individual molecules and their immediate reaction pathways, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic reaction environment, such as in a solvent. MD simulations model the motion of atoms and molecules over time, allowing for the investigation of dynamic processes and the influence of the surrounding environment on reactivity.

For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into how the solvent molecules arrange themselves around the solute and how this might affect its reactivity. For instance, the accessibility of the ethynyl group to a reactant could be influenced by the surrounding solvent molecules. MD simulations can also be used to study the conformational dynamics of larger molecules containing the this compound moiety.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Prediction of Spectroscopic Signatures for this compound and its Intermediates

While specific experimental and computationally predicted spectroscopic data for this compound are not extensively available in the public domain, the prediction of its spectroscopic signatures and those of its intermediates can be robustly achieved through modern computational chemistry methods. compchemhighlights.orgacs.orgbohrium.com These theoretical approaches are invaluable for elucidating molecular structures, understanding reaction mechanisms, and interpreting complex experimental spectra. computabio.com

Computational spectroscopy leverages quantum mechanical calculations to simulate the interaction of molecules with electromagnetic radiation, thereby predicting various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. computabio.comcomputabio.com Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the electronic structure and vibrational modes of molecules. researchgate.netresearchgate.netmuni.cz

For a molecule like this compound, DFT calculations can be employed to optimize the molecular geometry and then predict its ¹H and ¹³C NMR chemical shifts. acs.org The process typically involves calculating the magnetic shielding tensors for each nucleus in the optimized structure. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that would be observed in an experimental setting. acs.org By employing different functionals and basis sets within the DFT framework, researchers can achieve a balance between computational cost and accuracy. researchgate.net

Similarly, the IR spectrum of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. computabio.comresearchgate.net This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. The resulting vibrational modes can be assigned to specific functional groups and types of atomic motion, such as stretching and bending of the C-H, C-C, C-Cl, and C≡C bonds. Scaling factors are often applied to the calculated frequencies to better align them with experimental data, accounting for anharmonicity and other method-specific systematic errors. uninsubria.it

The computational prediction of spectroscopic signatures extends to the intermediates that may form during reactions involving this compound. By modeling the structures of these transient species, their NMR and IR spectra can also be calculated. This theoretical data is crucial for identifying and characterizing short-lived intermediates in experimental studies, providing insights into reaction pathways and mechanisms.

Below are illustrative tables representing the type of data that would be generated from a computational study of this compound. It is important to note that these are hypothetical values for demonstration purposes.

Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 134.5 |

| C2 | - | 123.8 |

| C3 | - | 133.9 |

| C4 | 7.45 | 129.7 |

| C5 | 7.30 | 130.5 |

| C6 | 7.48 | 128.2 |

| C≡CH | 3.50 | 85.1 |

| C≡CH | - | 82.3 |

Table 2: Hypothetical Computationally Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3305 | Acetylenic C-H stretch |

| ν(C≡C) | 2115 | C≡C stretch |

| ν(C-C)aromatic | 1580 | Aromatic C-C stretch |

| δ(C-H)aromatic | 1450 | Aromatic C-H in-plane bend |

| ν(C-Cl) | 805 | C-Cl stretch |

| γ(C-H)aromatic | 750 | Aromatic C-H out-of-plane bend |

The accurate prediction of spectroscopic data through computational methods serves as a powerful complement to experimental work, aiding in the structural elucidation of novel compounds and the investigation of complex chemical transformations. nih.govresearchgate.net

Advanced Analytical Methodologies in the Research of 1,3 Dichloro 2 Ethynylbenzene

Chromatographic Techniques for Separation and Purity Assessment in Research Studies of 1,3-Dichloro-2-ethynylbenzene

Chromatographic methods are fundamental in the research of this compound for separating the target compound from starting materials, solvents, and byproducts, as well as for assessing the purity of synthesized materials.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound and its Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method development focuses on achieving optimal separation and sensitive detection.

A typical GC-MS method would involve a capillary column, such as a DB-624 or equivalent, which is suitable for separating volatile organic compounds. usgs.gov The gas chromatograph is temperature-programmed to ensure the separation of compounds with different boiling points. usgs.gov For instance, an initial oven temperature might be held at a low temperature (e.g., 35-50°C) before ramping at a controlled rate (e.g., 10°C/minute) to a final, higher temperature. upm.edu.my The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. upm.edu.my

The mass spectrometer, coupled to the GC, ionizes the eluted compounds, usually through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak would be a key identifier, and its characteristic isotopic pattern, due to the two chlorine atoms, would provide definitive confirmation. nih.gov Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed to enhance sensitivity and selectivity, which is particularly useful for quantifying low levels of the compound or its reaction products in complex mixtures. shimadzu.comjocpr.com

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS or DB-624, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 45-350 amu |

| Key Mass Fragments (m/z) for this compound | 170 (M+), 172 (M+2), 135 (M+-Cl), 99 (M+-2Cl) |

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Research

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. wikipedia.orgphenomenex.com

In RP-HPLC, a non-polar stationary phase, typically a C8 or C18 alkyl-silica column, is used with a polar mobile phase. phenomenex.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.org Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases; more hydrophobic compounds are retained longer on the column. wikipedia.org A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate mixtures with a wide range of polarities. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. A diode array detector (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For chiral derivatives of this compound, specialized chiral stationary phases can be used to separate enantiomers. nih.gov

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient Program | Start at 60% Acetonitrile, increase to 95% over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Column Temperature | 30°C |

Advanced Spectroscopic Techniques for Structural Elucidation (Methodological Focus for Research Purposes)

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and its derivatives, providing detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Complex this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. jchps.comslideshare.net For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. slideshare.net

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see signals in the aromatic region corresponding to the benzene (B151609) ring protons and a distinct signal for the acetylenic proton. researchgate.net The chemical shift, multiplicity (splitting pattern), and integration of these signals reveal the connectivity of the protons. rsc.org

¹³C NMR provides information about the carbon skeleton. The spectrum of this compound would show distinct signals for the aromatic carbons and the two acetylenic carbons. researchgate.nettandfonline.com The chemical shifts are sensitive to the electronic effects of the substituents. tandfonline.comamanote.com

For more complex derivatives, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached. wpmucdn.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close to each other in space. hyphadiscovery.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-Cl | - | ~135 |

| C2-C≡CH | - | ~124 |

| C3-Cl | - | ~135 |

| C4-H | ~7.4 (d) | ~130 |

| C5-H | ~7.3 (t) | ~129 |

| C6-H | ~7.4 (d) | ~130 |

| C≡CH | - | ~82 |

| C≡CH | ~3.4 (s) | ~80 |

Predicted values are estimates based on analogous substituted phenylacetylenes. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy Applied to Mechanistic Studies of this compound Reactions

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. libretexts.org They are particularly useful for studying reactions involving the ethynyl (B1212043) group of this compound.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

A sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. libretexts.org

A weaker band in the range of 2100-2140 cm⁻¹ due to the C≡C triple bond stretch. libretexts.org

Bands in the aromatic region (1400-1600 cm⁻¹) for the C=C stretching vibrations of the benzene ring.

Strong bands in the fingerprint region, typically below 1000 cm⁻¹, corresponding to C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C stretch, which can be weak in the IR spectrum for symmetrically substituted alkynes, often gives a strong signal in the Raman spectrum. nih.govnih.gov Aromatic alkynes are known to be particularly strong Raman scatterers. nih.gov

In mechanistic studies, such as those involving metal-catalyzed reactions, these techniques can track the disappearance of the alkyne and the appearance of new functional groups. For example, the coordination of the alkyne to a metal center typically causes a significant decrease in the C≡C stretching frequency (to 1700-2000 cm⁻¹) in the IR or Raman spectrum, indicating a reduction in the C-C bond order. ilpi.comwikipedia.org This shift provides direct evidence of alkyne-metal complex formation, a key step in many catalytic cycles.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| ≡C-H | Stretch | ~3300 | Strong, Sharp | Medium |

| -C≡C- | Stretch | ~2120 | Weak-Medium | Strong |

| Aromatic C=C | Stretch | 1400-1600 | Medium | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Medium |

| C-Cl | Stretch | 600-800 | Strong | Medium |

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification with this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying unknown reaction products by providing a highly accurate mass measurement of the molecular ion. reading.ac.uksynthinkchemicals.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio to four or five decimal places. nih.gov

This high mass accuracy allows for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net By inputting the exact mass into a formula calculator, a unique molecular formula can often be determined, which drastically narrows down the possible structures for an unknown product. youtube.com This is especially valuable in research involving this compound, where reactions can lead to a variety of products through additions, cyclizations, or polymerizations.

For example, if a reaction is expected to add a molecule of C₄H₅N to this compound, HRMS can confirm the formation of the product by matching the exact measured mass to the calculated exact mass of the expected product, C₁₂H₈Cl₂N. The characteristic isotopic pattern from the two chlorine atoms would further corroborate the identification. HRMS is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to analyze complex reaction mixtures, providing both separation and precise mass identification for each component. researchgate.net

X-ray Crystallography in the Study of this compound Derivatives and Complexes

Extensive searches of scientific literature and crystallographic databases have revealed no specific studies focused on the X-ray crystallographic analysis of this compound or its direct derivatives and complexes. While the principles of X-ray crystallography are well-established for determining the three-dimensional atomic and molecular structures of crystalline solids, it appears that this technique has not been applied to the title compound or its immediate derivatives in published research.

In the absence of specific crystallographic data for this compound, a related, yet structurally distinct, compound, 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene, has been studied using X-ray diffraction. nih.gov The analysis of this molecule revealed key structural features, such as the dihedral angles between the central benzene ring and its substituent groups. nih.gov The crystal structure is stabilized by a network of intermolecular interactions, including C—H⋯π, C—Cl⋯π, Cl⋯Cl, and Cl⋯H interactions. nih.gov

While the study of this different dichlorinated compound provides insights into the types of structural information that can be obtained via X-ray crystallography, it is important to note that these findings are not directly transferable to this compound due to significant differences in their chemical structures.

Further research employing X-ray crystallography on this compound and its derivatives would be necessary to determine their precise solid-state structures and packing motifs. Such studies would provide fundamental data for understanding the structure-property relationships of this class of compounds.

Future Directions and Emerging Research Avenues for 1,3 Dichloro 2 Ethynylbenzene Chemistry

Unexplored Reactivity Patterns and Selectivity Control of 1,3-Dichloro-2-ethynylbenzene

The reactivity of this compound is dictated by the interplay between the electron-withdrawing nature of the chlorine atoms and the inherent reactivity of the alkyne functional group. Future research should focus on harnessing these electronic and steric features to achieve novel reactivity and control selectivity.

A key area for exploration is the hydrofunctionalization of the alkyne, where a Y-H bond is added across the triple bond. The two chlorine atoms are expected to exert a significant influence on the regioselectivity of such additions, potentially favoring the formation of products that are not readily accessible from other ethynylbenzene derivatives. For instance, in thiol-yne additions, controlling the conditions could allow for the selective synthesis of either Markovnikov or anti-Markovnikov vinyl sulfide (B99878) products. nih.govbyjus.com Developing catalytic systems that can precisely control this selectivity by overcoming the intrinsic electronic bias of the substrate is a significant challenge and a promising research avenue.

Furthermore, the potential for catalyst-controlled selectivity in more complex, multi-component reactions involving this compound is vast. researchgate.net By carefully selecting catalysts, such as N-heterocyclic carbenes (NHCs) or specific transition metal complexes, it may be possible to steer reactions toward one of several possible cyclization or annulation pathways, generating diverse heterocyclic and carbocyclic structures.

Potential for Advanced Catalytic Activation of this compound (e.g., Iron-Promoted, New Transition Metal Catalysis)

The activation of this compound using modern catalytic methods is a frontier area. Iron, being an earth-abundant and low-toxicity metal, presents a particularly attractive option. Iron-promoted catalysis could enable unique transformations, such as C-H bond activation/alkynylation reactions with other aromatic or aliphatic substrates. acs.org For example, an iron-promoted reaction between 1,3-diarylpropenes and this compound could potentially yield complex 1-halo-1,4-pentadiene derivatives. acs.org Iron halides, such as FeCl₃, have also been shown to promote cyclization/halogenation reactions of alkynyl acetals, a protocol that could be adapted to derivatives of this compound to form substituted five-membered carbo- and heterocycles. rsc.org

Beyond iron, new transition metal catalytic systems hold immense promise. While palladium-catalyzed Sonogashira coupling is a conventional method for derivatizing terminal alkynes, other metals like rhodium, copper, and gold could unlock novel reactivity. acs.orgnih.gov For instance, rhodium catalysts might selectively afford N-alkyl diaryl ketimines in reactions with isocyanides and triarylbismuthines, while palladium catalysts could yield α-diimines. nih.gov The development of catalysts that can selectively activate either the C-Cl bonds or the alkyne C-H bond would allow for programmed, sequential functionalization of the molecule.

Below is a table outlining potential catalytic transformations for future investigation.

| Catalyst Type | Reagents | Potential Reaction Type | Potential Product Class |

| Iron (e.g., FeCl₃) | Alkynyl Diethyl Acetals | Cyclization/Halogenation | Substituted Five-membered Heterocycles rsc.org |

| Iron (e.g., FeBr₃) | 1,3-Diarylpropenes, Oxidant | sp³ C-H Activation / C-C Formation | 1-Halo-1,4-pentadiene Derivatives acs.org |

| Palladium (e.g., Pd(OAc)₂) | Aryl Halide, Base | Sonogashira Cross-Coupling | Diarylalkynes |

| Rhodium (e.g., [RhCl(nbd)]₂) | Isocyanides, Triarylbismuthines | Diarylation | N-Alkyl Diaryl Ketimines nih.gov |